molecular formula C15H20F3NO4S2 B2691053 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine CAS No. 2034609-26-0

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

Cat. No. B2691053
CAS RN: 2034609-26-0
M. Wt: 399.44
InChI Key: FIWAWUUJJCCBKB-UHFFFAOYSA-N
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Description

The compound “4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, a benzylsulfonyl group, and a 3,3,3-trifluoropropylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperidine ring, a benzylsulfonyl group, and a 3,3,3-trifluoropropylsulfonyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl and trifluoropropyl groups, which could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoropropyl group could impart hydrophobicity .

Scientific Research Applications

Synthesis and Biological Activities

  • Medicinal Chemistry and Drug Design: Sulfonyl hydrazone scaffolds and piperidine rings are pivotal in medicinal chemistry, showing activities such as antioxidant and anticholinesterase effects. Novel series of sulfonyl hydrazone with piperidine derivatives have been synthesized, exhibiting promising biological activities (Karaman et al., 2016).
  • Glycosyl Triflates Formation: The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001).
  • Antimicrobial Agents: Piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have shown significant antimicrobial activities against pathogens affecting plants like tomatoes. This suggests their potential as protective agents in agriculture (Vinaya et al., 2009).

Chemical Synthesis and Materials Science

  • Solid-Phase Synthesis: Polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has been employed as a tool for the solid-phase synthesis of substituted piperidin-4-one derivatives, demonstrating the utility of sulfonyl compounds in facilitating chemical reactions (Barco et al., 1998).
  • Nanofiltration Membranes: Novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, where sulfonated aromatic diamine monomers were used. These membranes showed improved water flux by enhancing surface hydrophilicity without compromising dye rejection (Liu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

4-benzylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWAWUUJJCCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

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